Flutimide
Overview
Description
Synthesis Analysis
Flutamide is synthesized through a series of chemical reactions, starting with the N-acylation of a trisubstituted aromatic compound, 3-trifluoromethyl-4-nitroaniline. The synthesis process is adaptable for generating structural analogues of flutamide, demonstrating the chemical's versatility for research and development purposes. The synthesis involves the use of benzotrifluoride, which is first nitrated and then reduced and acylated in the presence of iron powder and isobutyric acid to produce 3-trifluoroisobutyranilide, ultimately leading to the production of flutamide (Stabile & Dicks, 2003) (Ghaffarzadeh & Rahbar, 2014).
Molecular Structure Analysis
The molecular structure of Flutamide has been explored through various spectroscopic methods, including IR spectroscopy and NMR, providing insights into its functional group transformations and the effects of shielding and deshielding in its aromatic components. Computational models have also been employed to study Flutamide's electronic properties, including total dipole moment, HOMO/LUMO band gap energy, and the charge distribution across the molecule, highlighting its active sites and potential interactions (Stabile & Dicks, 2003).
Chemical Reactions and Properties
Flutamide undergoes various chemical reactions that highlight its reactivity and interaction with other substances. For example, its interaction with DNA has been studied, revealing that Flutamide can intercalate between DNA bases, a property relevant to its mechanism of action in cancer treatment. Electrochemical studies have also been conducted to understand Flutamide's reduction processes, which are crucial for its detection and quantification in pharmaceutical forms (Temerk & Ibrahim, 2015).
Physical Properties Analysis
Flutamide's physical properties, such as its solubility, melting point, and stability under various conditions, are essential for its formulation and storage. These properties are determined through analytical methods, including HPLC and UV spectroscopy, ensuring that Flutamide remains effective throughout its shelf life (Esmaeilzadeh, Valizadeh, & Zakeri-Milani, 2016).
Scientific Research Applications
Influenza Virus Inhibition : Flutimide selectively inhibits cap-dependent endonuclease activity of influenza virus A, a target for potential development of therapeutic agents for influenza infections (Singh & Tomassini, 2001).
Synthesis and Analogs : A total synthesis of flutimide from L-leucine and the creation of aromatic analogues with enhanced activity against influenza have been achieved (Singh, 1995).
Antiviral Properties : Flutimide, as a natural product, selectively inhibits the cap-dependent transcriptase of influenza A and B viruses without affecting other polymerase activities (Tomassini et al., 1996).
Novel Synthetic Approaches : Innovative synthetic methodologies for 2,6-diketopiperazines have been developed for the synthesis of novel flutimide analogs with anti-influenza properties (Baranov et al., 2014).
Structure and Isolation : The isolation and structural elucidation of flutimide has been reported, highlighting its unique N-hydroxyimide and exocyclic enamine functionalities (Hensens et al., 1995).
Safety And Hazards
properties
IUPAC Name |
(5Z)-1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHCCPAJIVTOY-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=N/C(=C\C(C)C)/C(=O)N(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flutimide | |
CAS RN |
162666-34-4 | |
Record name | Flutimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162666344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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